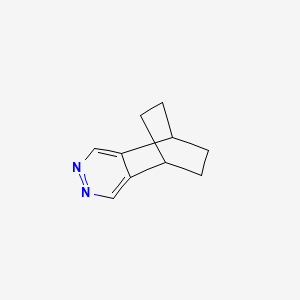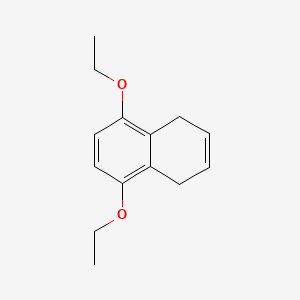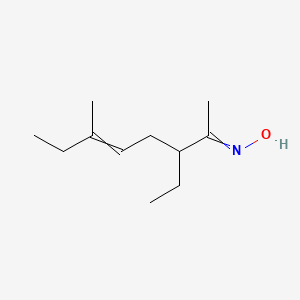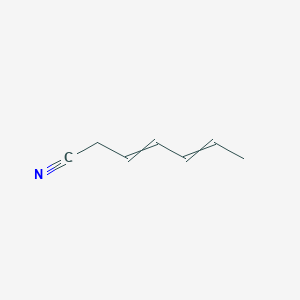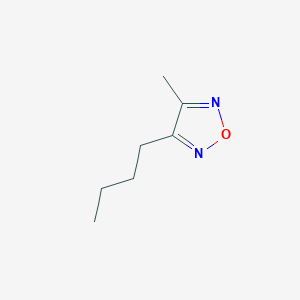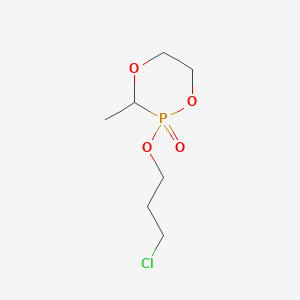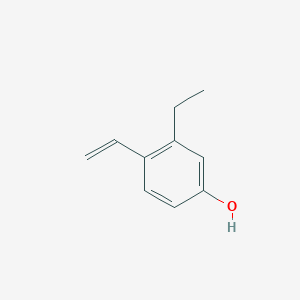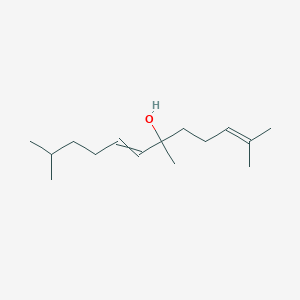
2,6,11-Trimethyldodeca-2,7-dien-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,11-Trimethyldodeca-2,7-dien-6-ol is an organic compound with the molecular formula C15H28O It is a sesquiterpenoid, which means it is a terpene with three isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethyldodeca-2,7-dien-6-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol with a Grignard reagent can yield the desired compound. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,11-Trimethyldodeca-2,7-dien-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Wissenschaftliche Forschungsanwendungen
2,6,11-Trimethyldodeca-2,7-dien-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6,11-Trimethyldodeca-2,7-dien-6-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
Uniqueness
2,6,11-Trimethyldodeca-2,7-dien-6-ol is unique due to its specific structure and the presence of multiple double bonds and a hydroxyl group. This gives it distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
89929-58-8 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2,6,11-trimethyldodeca-2,7-dien-6-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)9-6-7-11-15(5,16)12-8-10-14(3)4/h7,10-11,13,16H,6,8-9,12H2,1-5H3 |
InChI-Schlüssel |
JTCPGGPZJRXZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC=CC(C)(CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
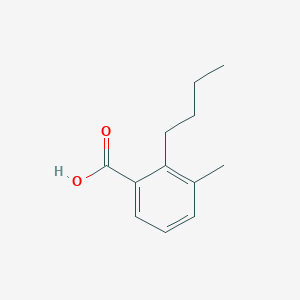
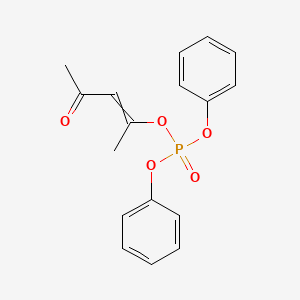
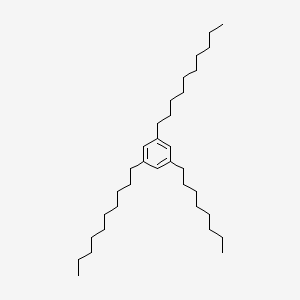
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
